molecular formula C13H14N2O2S2 B2913126 (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid CAS No. 301357-21-1

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid

Cat. No.: B2913126
CAS No.: 301357-21-1
M. Wt: 294.39
InChI Key: RSJDIDHOTLLUGC-UHFFFAOYSA-N
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Description

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a high-purity chemical intermediate for research use exclusively. This compound is a derivative of the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its broad pharmacological potential . This scaffold is recognized as a key structure in the design and synthesis of novel Microtubule Targeting Agents (MTAs) . Compounds based on this core have demonstrated potent antiproliferative effects against human cancer cell lines, including multidrug-resistant models, by acting as microtubule destabilizers that bind to the colchicine site on tubulin . Beyond oncology research, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold has also been investigated for its anti-inflammatory properties, showing an ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and cytokines in activated macrophages . Furthermore, derivatives have shown promising antiplasmodial activity against Plasmodium falciparum , indicating its value as a starting point for developing novel antimalarial agents . This combination of properties makes (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid a versatile and valuable building block for researchers in drug discovery and chemical biology.

Properties

IUPAC Name

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-14-12(18-6-10(16)17)11-8-4-2-3-5-9(8)19-13(11)15-7/h2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJDIDHOTLLUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid typically involves multiple steps, starting from readily available precursors One common synthetic route includes the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by cyclization reactions to form the benzo-thieno-pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Methyl or ethyl groups improve metabolic stability, while hydroxy or mercapto groups may enhance reactivity .
  • Position 4 : Sulfanyl-acetic acid increases hydrophilicity compared to aryl amines (e.g., N-(4-methoxyphenyl)), which are more lipophilic and cytotoxic .

Key Observations :

  • Efficiency : The use of DMF and sodium hydride (for the target compound) provides moderate yields (~68%), comparable to hydrazine-mediated cyclizations .
  • Scalability : Glacial acetic acid/DMSO-based methods () are simpler but may require purification steps for byproduct removal.

Pharmacological Profiles

Key Observations :

  • Cytotoxicity : Aryl amine derivatives (e.g., ) show potent cytotoxicity, likely due to enhanced membrane permeability .
  • Antimicrobial Activity : Sulfanyl-acetic acid analogs may exhibit lower potency compared to bromophenyl or tetrazolyl derivatives, which have higher lipophilicity .

Physicochemical Properties

  • Solubility : The sulfanyl-acetic acid group in the target compound improves aqueous solubility compared to methylthio or aryl derivatives .
  • LogP : Estimated LogP for the target compound is ~2.1 (lower than N-(4-methoxyphenyl) analogs: LogP ~3.5), aligning with its hydrophilic substituent .

Biological Activity

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 277.34 g/mol
  • CAS Number : 878709-00-3

Synthesis

The synthesis of this compound typically involves the Gewald reaction and subsequent modifications to enhance its biological activity. The synthesis pathway is crucial for obtaining derivatives with varying biological profiles.

Biological Activity Overview

Research indicates that derivatives of the thieno[2,3-d]pyrimidine scaffold exhibit diverse biological activities including:

  • Antiproliferative Effects : Several studies have reported that compounds derived from this scaffold demonstrate significant antiproliferative effects against various cancer cell lines.
  • Microtubule Depolymerization : Certain derivatives have shown potent microtubule depolymerization activity, which is critical for their anticancer efficacy.

Antiproliferative Activity

A study evaluated a series of 4-substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines and found that the compound (specifically compound 4) exhibited an IC₅₀ value of 9.0 nM against MDA-MB-435 human cancer cells. This indicates a high level of potency compared to other tested compounds in the same series .

Microtubule Depolymerization

The same study demonstrated that compound 4 was capable of causing microtubule depolymerization at concentrations as low as 10 µM. This activity was confirmed microscopically and further quantified using EC₅₀ values .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. For instance:

  • The presence of a sulfur atom in the thieno ring enhances the antiproliferative potency.
  • Modifications at the 4-position (e.g., replacing -OCH₃ with -SMe) resulted in increased potency for both microtubule depolymerization and antiproliferative effects .

Case Study 1: Anticancer Activity

In a comparative study involving various thieno[2,3-d]pyrimidine derivatives, compound 4 was found to be 7-fold more potent than the lead compound in terms of microtubule depolymerization and antiproliferative effects. This highlights the potential of this scaffold in developing new anticancer agents .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising antibacterial properties, suggesting potential applications in treating bacterial infections .

Summary Table of Biological Activities

CompoundActivity TypeIC₅₀/EC₅₀ ValuesReference
Compound 4AntiproliferativeIC₅₀ = 9.0 nM
Compound 4Microtubule DepolymerizationEC₅₀ = 19 nM
Various DerivativesAntibacterialVaries

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Condensation of azomethine intermediates (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes in ethanol under reflux to form Schiff bases .

  • Step 2 : Heterocyclization using glacial acetic acid and DMSO at reflux (60–90 min), followed by precipitation with cold NaCl solution. Recrystallization in acetic acid yields the final compound .

  • Critical Parameters : Extended reflux time in DMSO increases cyclization efficiency, while rapid cooling minimizes byproduct formation. Yields range from 65–85% depending on substituent steric effects .

    • Data Table :
Reaction StepReagents/ConditionsYield RangeKey Observations
Azomethine FormationEthanol, reflux (30–60 min)70–80%Sensitive to aldehyde electrophilicity
HeterocyclizationGlacial AcOH, DMSO, reflux (60–90 min)65–85%DMSO accelerates ring closure

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for sulfanyl (-S-) and acetic acid (-CH2_2COOH) group signatures. For example, the sulfanyl proton appears as a singlet near δ 3.8–4.2 ppm .
  • Infrared Spectroscopy (IR) : Confirm thioether (C-S-C, ~680 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) functional groups .
  • HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s pharmacological potential?

  • Methodology :

  • Analog Synthesis : Introduce substituents at the 2-methyl or sulfanyl positions (e.g., chloro, trifluoromethyl) to modulate electronic and steric properties .

  • In Vitro Assays : Test inhibition of enzymes like tyrosinase or kinases using spectrophotometric assays (e.g., dopachrome formation for tyrosinase activity) .

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to ATP pockets in kinases) .

    • Data Contradiction Analysis :
  • If conflicting activity data arise (e.g., IC50_{50} variability), validate assay conditions (pH, solvent) and confirm compound stability via LC-MS .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?

  • Methodology :

  • Environmental Persistence : Conduct OECD 301F biodegradability tests in simulated aquatic systems (pH 7.4, 25°C) with LC-MS monitoring .

  • Toxicity Screening : Use Daphnia magna (48h acute toxicity) and Aliivibrio fischeri (bioluminescence inhibition) assays. EC50_{50} values <10 mg/L indicate high toxicity .

  • Partitioning Studies : Measure logP (octanol-water) via shake-flask method to predict bioaccumulation potential .

    • Design Example :
  • Split-Plot Design : Assign environmental compartments (water, soil) as main plots, exposure durations as subplots, and biological endpoints (mortality, enzyme inhibition) as sub-subplots .

Q. How can computational and experimental data be integrated to resolve discrepancies in pharmacological profiles?

  • Methodology :

  • Meta-Analysis : Aggregate data from docking (e.g., binding energy < -8 kcal/mol) and in vitro assays (e.g., IC50_{50} < 1 µM) to identify outliers .
  • Free-Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with divergent activity to refine SAR hypotheses .
  • Machine Learning : Train QSAR models using descriptors (e.g., topological polar surface area, logP) to predict untested analogs’ bioactivity .

Methodological Challenges

Q. What strategies ensure reproducibility in synthesizing and testing analogs of this compound?

  • Best Practices :

  • Standardized Protocols : Pre-dry solvents (e.g., DMSO over molecular sieves) and calibrate reflux equipment to ±1°C .
  • Negative Controls : Include known inhibitors (e.g., kojic acid for tyrosinase assays) to validate assay conditions .
  • Open Science : Publish raw NMR/FID files and docking parameters in repositories like Zenodo for independent verification .

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